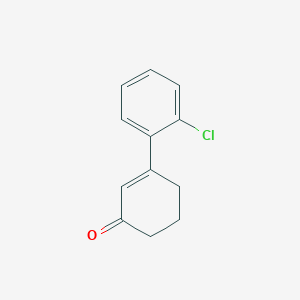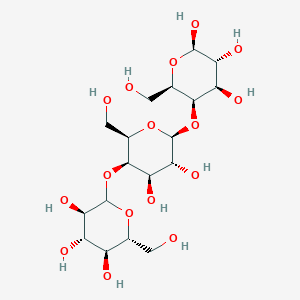
Bisphenol F-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisphenol F-13C6 is a stable isotope-labeled compound of Bisphenol F, which is an organic compound with the chemical formula 13C6 C7 H12 O2. It is structurally related to Bisphenol A, a well-known precursor for forming plastics. This compound is used as a reference standard in analytical testing within the food and beverage sector .
Mechanism of Action
Target of Action
Bisphenol F-13C6, structurally related to Bisphenol A (BPA), is an organic synthetic compound . It belongs to the category of molecules known as bisphenols, which feature two phenol groups connected via a linking group . The primary targets of this compound are estrogen receptors . It can bind to these receptors, thereby affecting body weight and tumorigenesis .
Mode of Action
This compound interacts with its targets, the estrogen receptors, and induces changes in the body. Due to its hormone-like properties, it may bind to estrogen receptors, thereby affecting both body weight and tumorigenesis . It may also affect metabolism and cancer progression, by interacting with GPR30, and may impair male reproductive function, by binding to androgen receptors .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to disrupt testicular function via apoptotic signaling . Several transcription factors, including PPARγ, C/EBP, Nrf2, HOX, and HAND2, are involved in this compound action on fat and liver homeostasis, the cardiovascular system, and cancer . Furthermore, epigenetic changes, such as DNA methylation, histones modification, and changes in microRNAs expression contribute to this compound pathological effects .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Bisphenol F undergoes two primary phase II biotransformations to form the corresponding glucuronide and sulfate . These processes impact the bioavailability of the compound in the body.
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been found to have estrogenic, progesteronic, and anti-androgenic effects . The overarching implications of these hormonal changes for humans are decreases in testosterone secretions, especially in male testes, and increases in the activity of estrogen .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound is increasingly used as a substitute for BPA in response to concerns about the health effects of BPA . It is used in the manufacture of plastics and epoxy resins, and is found in food containers, thermal paper for receipts, and coatings for water pipes . These uses expose this compound to various environmental conditions that can affect its action and stability.
Biochemical Analysis
Biochemical Properties
Bisphenol F-13C6, like its analogs, has been found to have estrogenic, progesteronic, and anti-androgenic effects . These hormonal changes can lead to decreases in testosterone secretions, especially in male testes, and increases in the activity of estrogen . The effects are greatest in the fetal testis, which is primed to be more easily affected due to its plasticity and massive period of growth .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. For instance, exposure to this compound significantly decreased the number/size of neurospheres, BrdU + (proliferating NSC marker) and MAP-2 + (neuronal marker) cells and GFAP + astrocytes in the hippocampus NSC culture . This suggests reduced NSC stemness and self-renewal and neuronal differentiation and increased gliogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with various biomolecules. It undergoes two primary phase II biotransformations to form the corresponding glucuronide and sulfate . The ability for this compound to activate estrogen in the receptors is lower than that of BPA, and the actions of these bisphenols are likely not directly through these receptors, but rather more indirect .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, exposure to non-cytotoxic concentrations of this compound significantly decreased the number/size of neurospheres, BrdU + (proliferating NSC marker) and MAP-2 + (neuronal marker) cells and GFAP + astrocytes in the hippocampus NSC culture .
Preparation Methods
The preparation of Bisphenol F-13C6 involves the reaction of phenol with formaldehyde under acidic conditions. The process typically follows a two-step method:
First Step: Phenol reacts with formaldehyde under weakly acidic conditions to form an intermediate product.
Second Step: A large amount of catalyst, such as phosphoric acid, is added along with additional formaldehyde to complete the reaction
Chemical Reactions Analysis
Bisphenol F-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Bisphenol F-13C6 is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a reference standard for analytical testing and quantification of bisphenols in various samples.
Biology: It is used in studies to understand the biological effects of bisphenols, including their endocrine-disrupting properties.
Medicine: It is used in research to study the potential health effects of bisphenols on human health.
Industry: It is used in the production of plastics, epoxy resins, and other industrial applications
Comparison with Similar Compounds
Bisphenol F-13C6 is similar to other bisphenols, such as:
Bisphenol A (BPA): Widely used in the production of plastics and known for its endocrine-disrupting properties.
Bisphenol S (BPS): Used as a substitute for BPA in various applications.
Bisphenol AF (BPAF): Used in the production of high-performance polymers
This compound is unique due to its stable isotope labeling, which makes it particularly useful as a reference standard in analytical testing.
Properties
CAS No. |
1410794-06-7 |
|---|---|
Molecular Formula |
C₇¹³C₆H₁₂O₂ |
Molecular Weight |
206.19 |
Synonyms |
1,1-Bis(4-hydroxyphenyl)methane-13C6; 4,4’-Bis(hydroxyphenyl)methane-13C6; 4,4’-Dihydroxydiphenylmethane-13C6; 4,4’-Methylenebis[phenol]-13C6; 4,4’-Methylenediphenol-13C6; Bis(p-hydroxyphenyl)methane-13C6; Bis(4-hydroxyphenyl)methane-13C6; HDM-13C6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


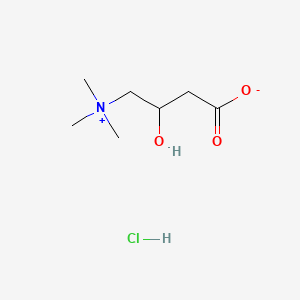

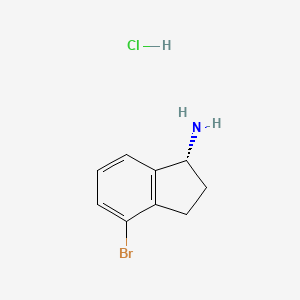
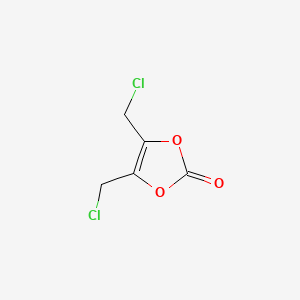
![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
![5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)
